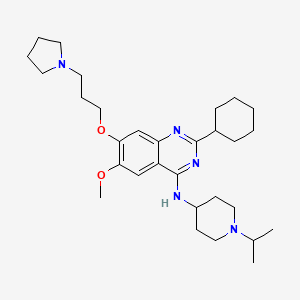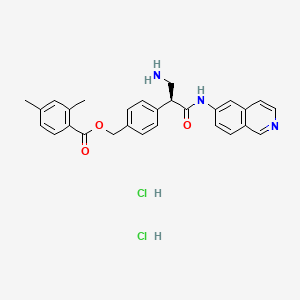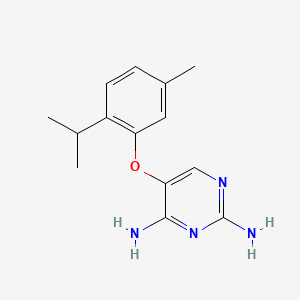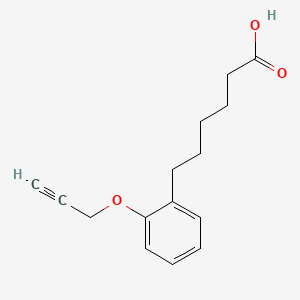
6-(2-propargyloxyphenyl)hexanoic acid
Overview
Description
PPOH, also known as propylene phosphonic acid, is a chemical compound with significant applications in various fields. It is an important intermediate in the synthesis of broad-spectrum antibiotics such as phosphonomycin. The compound is known for its unique chemical properties and its ability to participate in various chemical reactions.
Preparation Methods
The preparation of propylene phosphonic acid involves several steps. One common method starts with phosphorus trichloride and propargyl alcohol as initial raw materials. The reaction involves introducing a gas that does not react with the system to remove generated hydrogen chloride by gas flow. The mixture is then treated with tert-butyl alcohol, heated, rearranged, and catalytically hydrogenated to obtain the di-tert-butyl ester of propylene phosphonic acid. Finally, the ester is hydrolyzed under acidic conditions to yield propylene phosphonic acid .
Chemical Reactions Analysis
Propylene phosphonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced under specific conditions to yield different phosphonic acid esters.
Substitution: Propylene phosphonic acid can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically different phosphonic acid derivatives and esters .
Scientific Research Applications
Propylene phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including antibiotics and other pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Propylene phosphonic acid derivatives are explored for their potential therapeutic applications, particularly in the development of antibiotics.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of propylene phosphonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the synthesis of epoxyeicosatrienoic acids by blocking the activity of epoxygenase enzymes. This inhibition affects various biological processes, including vasodilation and neurovascular coupling. The compound’s effects are mediated through its interaction with cytochrome P450 enzymes and other molecular targets involved in the synthesis of arachidonic acid metabolites .
Comparison with Similar Compounds
Propylene phosphonic acid can be compared with other similar compounds, such as:
Phosphoric acid: Both compounds contain phosphorus, but phosphoric acid has different chemical properties and applications.
Phosphonic acid: Similar to propylene phosphonic acid, phosphonic acid is used in various chemical reactions and industrial applications.
Phosphonomycin: This antibiotic is synthesized using propylene phosphonic acid as an intermediate, highlighting the importance of the compound in pharmaceutical applications
Propylene phosphonic acid is unique due to its specific chemical structure and its ability to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
6-(2-prop-2-ynoxyphenyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-2-12-18-14-10-7-6-9-13(14)8-4-3-5-11-15(16)17/h1,6-7,9-10H,3-5,8,11-12H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNYTKVXYZYERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40706337 | |
| Record name | 6-{2-[(Prop-2-yn-1-yl)oxy]phenyl}hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40706337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206052-01-9 | |
| Record name | 6-{2-[(Prop-2-yn-1-yl)oxy]phenyl}hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40706337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


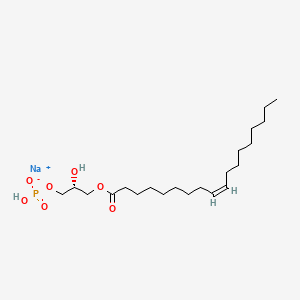

![6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid](/img/structure/B560278.png)
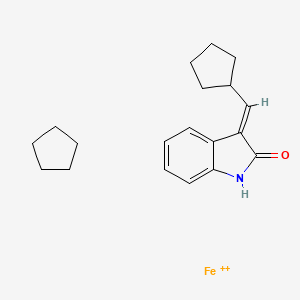
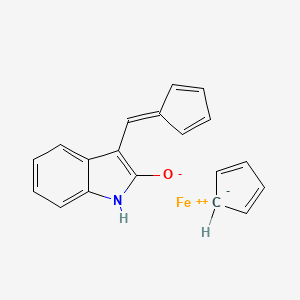
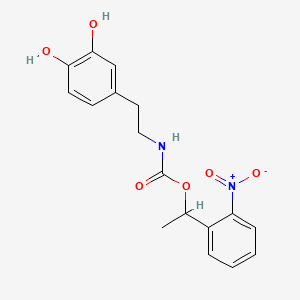
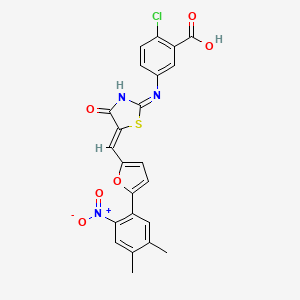
![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid](/img/structure/B560286.png)
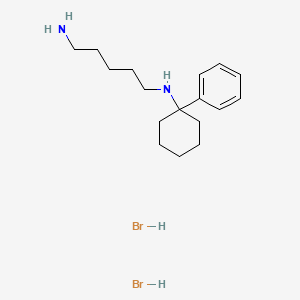
![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride](/img/structure/B560290.png)
